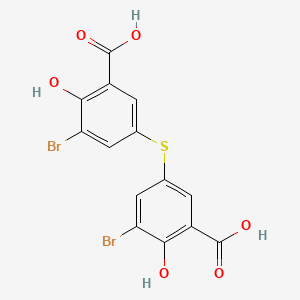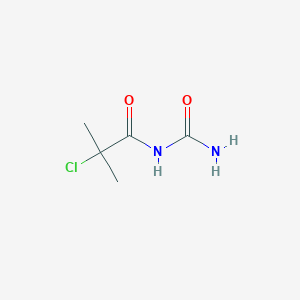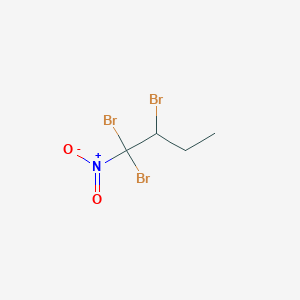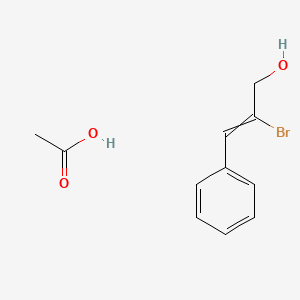
3,3'-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and sulfanediyl groups attached to a benzoic acid framework
Métodos De Preparación
The synthesis of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) typically involves the reaction of 3-bromo-5-hydroxybenzoic acid with sulfur-containing reagents. One common method includes the use of thionyl chloride to introduce the sulfanediyl group, followed by bromination and hydroxylation reactions under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydroxybenzoic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Condensation: The hydroxyl groups can participate in condensation reactions, forming esters or ethers.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The sulfanediyl group can form covalent bonds with active sites, while the bromine and hydroxyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3,3’-Sulfanediylbis(5-bromo-6-hydroxybenzoic acid) can be compared with similar compounds such as:
3,3’-Disulfanediylbis(5-bromo-2-hydroxybenzoic acid): This compound has a similar structure but with different positions of the hydroxyl groups, leading to distinct reactivity and applications.
5,5’-Sulfanediylbis(6-hydroxybenzoic acid): This compound lacks the bromine atoms, resulting in different chemical properties and uses.
Propiedades
Número CAS |
62919-37-3 |
|---|---|
Fórmula molecular |
C14H8Br2O6S |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
3-bromo-5-(3-bromo-5-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H8Br2O6S/c15-9-3-5(1-7(11(9)17)13(19)20)23-6-2-8(14(21)22)12(18)10(16)4-6/h1-4,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
OXHABNMMMYYJSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)O)Br)SC2=CC(=C(C(=C2)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)




![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)





![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
